molecular formula C25H20FN3O B2482226 3-(4-fluorophenyl)-5-(4-methoxybenzyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline CAS No. 866345-17-7

3-(4-fluorophenyl)-5-(4-methoxybenzyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2482226
CAS No.: 866345-17-7
M. Wt: 397.453
InChI Key: HYNJXEQOEHEPQI-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-5-(4-methoxybenzyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C25H20FN3O and its molecular weight is 397.453. The purity is usually 95%.
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Scientific Research Applications

Fluorescence and Biochemical Studies

Quinoline derivatives, including those structurally related to 3-(4-fluorophenyl)-5-(4-methoxybenzyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline, are known for their efficient fluorescence properties. These compounds are utilized in biochemistry and medicine for studying various biological systems, including DNA fluorophores based on fused aromatic systems. Their potential as antioxidants and radioprotectors is also of significant interest, indicating their applicability in researching oxidative stress and radiation damage mitigation strategies (Aleksanyan & Hambardzumyan, 2013).

Antimicrobial Activity

Research has demonstrated the antimicrobial efficacy of certain quinoline derivatives against pathogens such as Mycobacterium tuberculosis. For example, novel hexahydro-2H-pyrano[3,2-c]quinoline analogues have been synthesized and shown to possess significant antimycobacterial activity. This highlights the potential of such compounds in the development of new therapeutic agents for combating tuberculosis and other infectious diseases (Kantevari et al., 2011).

Estrogen Receptor Ligands

The synthesis of pyrazolo[4,3-c]quinoline derivatives has been explored for their potential as ligands for the estrogen receptor. These novel classes of compounds indicate a promising direction for research into hormone-related disorders and potential therapeutic applications targeting estrogen receptors (Kasiotis, Fokialakis, & Haroutounian, 2006).

Anti-inflammatory and Molecular Docking Studies

A novel quinoline analog incorporating a 5-mercapto-1-substituted tetrazole moiety has been synthesized and characterized, demonstrating anti-inflammatory properties through in vitro studies and molecular docking analysis. This suggests the compound's utility in researching inflammatory conditions and designing anti-inflammatory agents (Sureshkumar et al., 2017).

Molecular Structure and Photophysical Properties

The study of quinoline derivatives extends to their molecular structure and photophysical properties, with implications for developing new materials and technologies. For instance, the synthesis and characterization of benzo[g]pyrimido[4,5-b]quinoline derivatives have contributed to understanding their linear over angular isomeric preferences, aiding in the design of materials with specific electronic and optical properties (Trilleras et al., 2017).

Properties

IUPAC Name

3-(4-fluorophenyl)-5-[(4-methoxyphenyl)methyl]-8-methylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN3O/c1-16-3-12-23-21(13-16)25-22(24(27-28-25)18-6-8-19(26)9-7-18)15-29(23)14-17-4-10-20(30-2)11-5-17/h3-13,15H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYNJXEQOEHEPQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=C(C=C4)F)CC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.